molecular formula C10H16N2 B1381037 1-tert-butyl-5-cyclopropyl-1H-pyrazole CAS No. 1803581-27-2

1-tert-butyl-5-cyclopropyl-1H-pyrazole

Cat. No.: B1381037
CAS No.: 1803581-27-2
M. Wt: 164.25 g/mol
InChI Key: YMSWSHIAJHKOOC-UHFFFAOYSA-N
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Description

1-tert-butyl-5-cyclopropyl-1H-pyrazole is a heterocyclic compound with a molecular formula of C10H16N2 It is characterized by the presence of a pyrazole ring substituted with a tert-butyl group at the first position and a cyclopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-tert-butyl-5-cyclopropyl-1H-pyrazole typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-cyclopropyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be employed to modify the substituents on the pyrazole ring.

    Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

1-tert-butyl-5-cyclopropyl-1H-pyrazole has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-tert-butyl-5-cyclopropyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and cyclopropyl groups may influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 1-tert-butyl-3-cyclopropyl-1H-pyrazole
  • 1-tert-butyl-5-phenyl-1H-pyrazole
  • 1-tert-butyl-5-methyl-1H-pyrazole

Uniqueness: 1-tert-butyl-5-cyclopropyl-1H-pyrazole is unique due to the specific combination of the tert-butyl and cyclopropyl groups on the pyrazole ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9(6-7-11-12)8-4-5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWSHIAJHKOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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